D-4-Hydroxyphenylglycine

Catalog No.
S1767907
CAS No.
22818-40-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-4-Hydroxyphenylglycine

CAS Number

22818-40-2

Product Name

D-4-Hydroxyphenylglycine

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1

InChI Key

LJCWONGJFPCTTL-SSDOTTSWSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Synonyms

(R,S)-3HPG, 4-hydroxyphenylglycine, 4-hydroxyphenylglycine hydrobromide, (+-)-isomer, 4-hydroxyphenylglycine hydrochloride, (R)-isomer, 4-hydroxyphenylglycine perchlorate, (+-)-isomer, 4-hydroxyphenylglycine, (+-)-isomer, 4-hydroxyphenylglycine, (R)-isomer, 4-hydroxyphenylglycine, (S)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer, 4-hydroxyphenylglycine, monosodium salt, 4-hydroxyphenylglycine, monosodium salt, (R)-isomer, D-p-hydroxyphenylglycine, L-4-hydroxyphenylglycine, oxfenicine, p-hydroxyphenylglycine, UK 25842, UK-25842

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)O

Antibiotic Development:

  • D-HPG is a key component of vancomycin and other glycopeptide antibiotics. These antibiotics target bacteria by inhibiting their cell wall synthesis .
  • Research on D-HPG helps scientists understand the mechanism of action of these antibiotics and develop new derivatives with improved efficacy or to combat antibiotic resistance .

Biosynthesis Studies:

  • D-HPG is synthesized through a unique pathway in bacteria. Understanding this pathway provides insights into the regulation of antibiotic production and potential targets for future antibiotic development .

Metabolic Engineering:

  • Researchers are investigating the possibility of engineering bacteria to produce larger quantities of D-HPG. This could facilitate the production of glycopeptide antibiotics and other valuable compounds derived from D-HPG .

Chemical Synthesis:

  • D-HPG is also used as a starting material for the synthesis of other bioactive molecules with potential therapeutic applications .

Role in Other Organisms:

  • While the primary research focus is on D-HPG's role in bacteria, there is ongoing investigation into its potential functions in other organisms, such as plants and fungi.

D-4-Hydroxyphenylglycine is a non-proteinogenic amino acid with the molecular formula C8H9NO3C_8H_9NO_3. It is characterized by a hydroxyl group attached to the phenyl ring, making it a derivative of phenylglycine. This compound exists as the D-enantiomer of 4-hydroxyphenylglycine, which is significant in various biological and chemical contexts. It plays a role in the biosynthesis of certain antibiotics, particularly those derived from vancomycin, where it contributes to the structural integrity and functionality of these molecules .

, primarily involving its amino and carboxylic acid functional groups. It can undergo:

  • Transamination: This reaction involves the transfer of an amino group from an amino acid to a keto acid, forming new amino acids. D-4-hydroxyphenylglycine can act as a substrate for transaminases, facilitating its conversion into other amino acids .
  • Decarboxylation: Under specific conditions, D-4-hydroxyphenylglycine may lose its carboxylic acid group, resulting in the formation of phenethylamine derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in medicinal chemistry for drug formulation .

D-4-Hydroxyphenylglycine exhibits notable biological activity, particularly as a component of antibiotic compounds. Its role in the biosynthesis of vancomycin-related antibiotics highlights its importance in microbial resistance mechanisms. Additionally, it has been studied for its potential neuroprotective effects and as an acylase inhibitor, which may influence metabolic pathways related to neurotransmitter synthesis .

The synthesis of D-4-hydroxyphenylglycine can be achieved through various methods:

  • Biosynthetic Pathway: It is naturally synthesized via the shikimic acid pathway in certain bacteria like Herpetosiphon aurantiacus, where it is produced from prephenate through several enzymatic steps involving hydroxymandelate and 4-hydroxymandelate synthase .
  • Chemical Synthesis: A common laboratory method involves starting from DL-4-hydroxyphenylglycine. The compound is dissolved in a solvent mixture (such as acetone) with sulfuric acid and water at elevated temperatures. Upon cooling and crystallization using inoculation crystals, D-4-hydroxyphenylglycine can be isolated .

D-4-Hydroxyphenylglycine finds applications across several fields:

  • Pharmaceuticals: It is utilized in synthesizing antibiotics and other therapeutic agents due to its structural similarity to proteinogenic amino acids.
  • Biochemical Research: Its role in enzymatic reactions makes it valuable for studying metabolic pathways and enzyme kinetics.
  • Agriculture: As a potential precursor for bioactive compounds, it may be explored for developing plant growth regulators or pest control agents .

Studies on D-4-hydroxyphenylglycine have revealed its interactions with various biological systems:

  • Enzyme Inhibition: It has been shown to inhibit certain acylases, which play critical roles in metabolic processes involving amino acids and peptides .
  • Neurotransmitter Modulation: Research indicates that this compound may influence neurotransmitter levels, potentially offering insights into treatments for neurological disorders .

D-4-Hydroxyphenylglycine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-4-HydroxyphenylglycineEnantiomer of D-4-hydroxyphenylglycinePredominantly found in natural sources
TyrosineContains an additional methylene groupProteinogenic amino acid
3-HydroxyphenylglycineHydroxyl group at a different position on the phenyl ringLess common in natural products
2-Amino-3-(4-hydroxyphenyl)propanoic acidSimilar backbone structureDifferent functional groups affecting solubility

D-4-Hydroxyphenylglycine's unique hydroxyl substitution on the phenyl ring distinguishes it from these compounds, impacting its biological activity and applications significantly .

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

UNII

PCM9OIX717

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 47 of 49 companies with hazard statement code(s):;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

22818-40-2
938-97-6

Wikipedia

4-Hydroxyphenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15

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